

Spectroscopic Profile of 5-Chloropentan-2-ol: A Technical Guide

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Compound of Interest

Compound Name: 5-Chloropentan-2-ol

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This technical guide provides a comprehensive overview of the key spectroscopic data for **5-Chloropentan-2-ol** (CAS No: 15146-94-8), a versatile chlorinated alcohol used as a synthetic intermediate in the pharmaceutical and chemical industries. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles, alongside detailed experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5-Chloropentan-2-ol**. These predictions are derived from the molecular structure and typical spectroscopic behavior of similar functional groups.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.80	Sextet	1H	H-2 (CH-OH)
~3.55	Triplet	2H	H-5 (CH ₂ -Cl)
~1.85	Multiplet	2H	H-4 (CH ₂)
~1.60	Multiplet	2H	H-3 (CH ₂)
~1.22	Doublet	3H	H-1 (CH ₃)
(Variable)	Singlet (broad)	1H	OH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Carbon Assignment
~67.5	C-2 (CH-OH)
~44.8	C-5 (CH ₂ -Cl)
~35.0	C-3 (CH ₂)
~29.5	C-4 (CH ₂)
~23.5	C-1 (CH ₃)

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3600-3200	Strong, Broad	O-H Stretch	Alcohol
2960-2850	Medium-Strong	C-H Stretch	Alkane
1465-1450	Medium	C-H Bend	Alkane
1260-1050	Strong	C-O Stretch	Secondary Alcohol
850-550	Medium-Strong	C-Cl Stretch	Alkyl Halide

Table 4: Predicted Mass Spectrometry (MS)

Fragmentation Data

m/z	Predicted Fragment Ion	Fragmentation Pathway
122/124	$[C_5H_{11}ClO]^+$	Molecular Ion (M^+ , $M+2$ due to ^{37}Cl)
104/106	$[M - H_2O]^+$	Dehydration
87	$[M - Cl]^+$	Loss of Chlorine radical
45	$[CH_3CHOH]^+$	Alpha-cleavage

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Accurately weigh 10-20 mg of **5-Chloropentan-2-ol** for 1H NMR (or 50-100 mg for ^{13}C NMR) and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, $CDCl_3$).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the tube and ensure the solution is homogeneous.

Data Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution.
- Acquire the ^1H NMR spectrum using a standard pulse sequence.
- For ^{13}C NMR, acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum.
- Place a single drop of liquid **5-Chloropentan-2-ol** directly onto the ATR crystal.
- Lower the pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect the infrared spectrum of the sample over a typical range of $4000\text{--}400\text{ cm}^{-1}$.
- The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Process the spectrum to identify the wavenumbers of key absorption bands.[\[1\]](#)

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a Gas Chromatograph (GC-MS) for sample introduction and purification.

Sample Preparation and Introduction (GC-MS):

- Prepare a dilute solution of **5-Chloropentan-2-ol** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Inject a small volume (e.g., 1 μL) of the solution into the GC inlet.
- The compound will be vaporized and separated from the solvent and any impurities on the GC column.

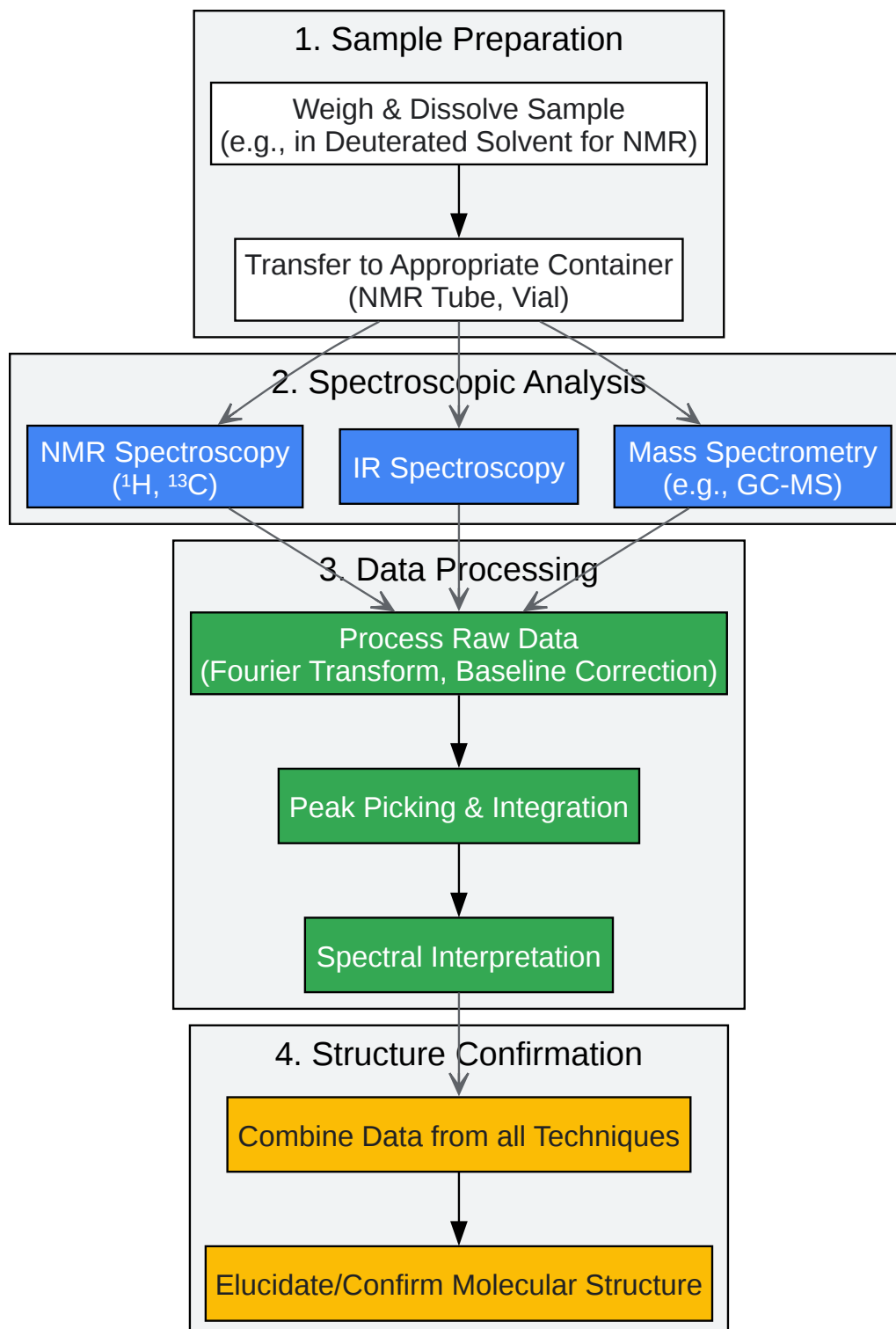
Data Acquisition (Electron Ionization - EI):

- As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
- In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum. The most common fragmentation pathways for alcohols are alpha-cleavage and dehydration (loss of a water molecule).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-Chloropentan-2-ol**.

General Workflow for Spectroscopic Analysis



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. sibran.ru [sibran.ru]
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